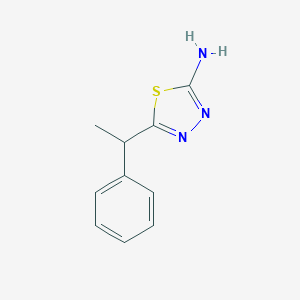

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSQDMAJLTMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378217 | |

| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88742-94-3 | |

| Record name | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88742-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound, 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine. Given the burgeoning interest in 1,3,4-thiadiazole derivatives for their therapeutic potential, this document aims to be a foundational resource for professionals engaged in drug discovery and development. The information presented herein is a synthesis of predicted data, findings from analogous compounds, and established experimental protocols.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While specific experimental data for this compound is not extensively available in public literature, the following table summarizes key predicted values and experimental data from closely related analogs. This comparative approach allows for an informed estimation of the compound's properties.

Table 1: Physicochemical Data of this compound and Related Analogs

| Property | This compound (Predicted) | 2-Amino-5-phenyl-1,3,4-thiadiazole (Experimental) | 2-Amino-5-ethyl-1,3,4-thiadiazole (Experimental) |

| Molecular Formula | C₁₀H₁₁N₃S | C₈H₇N₃S[1] | C₄H₇N₃S |

| Molecular Weight | 205.28 g/mol | 177.23 g/mol [1][2] | 129.19 g/mol |

| Melting Point | Not available | 223-227 °C[2] | 200-203 °C |

| Boiling Point | Not available | Not available | Not available |

| XlogP | 2.3 | 1.7[1] | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and ethanol.[3] | Soluble in Acetone, Ethanol, DMF, DMSO.[3] | Not available |

| pKa | Not available | Not available | Not available |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4] This can be achieved through various dehydrating agents or catalysts.

Protocol: One-pot Synthesis using Polyphosphoric Acid (PPA)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Addition of PPA: Carefully add polyphosphoric acid (sufficient quantity to ensure stirring) to the reaction mixture.

-

Heating: Heat the mixture with constant stirring at 80-100°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until a precipitate is formed.

-

Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Caption: General synthesis workflow for this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of the purified compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.

Determination of Solubility

Solubility provides insights into a compound's polarity and is critical for formulation development.

Protocol: Qualitative Solubility Test

-

Solvent Selection: Prepare a set of test tubes with various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane).

-

Sample Addition: Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to each test tube.

-

Observation: Agitate the tubes and observe if the compound dissolves at room temperature.

-

Heating: If the compound is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature.

-

Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[5]

Anticancer Activity: Inhibition of the ERK Signaling Pathway

Several studies have suggested that 1,3,4-thiadiazole derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of the ERK pathway is a hallmark of many cancers. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit this pathway.

Caption: Proposed inhibition of the ERK signaling pathway by the thiadiazole derivative.

Antimicrobial Activity: Targeting DNA Gyrase

The antimicrobial potential of thiadiazole derivatives has also been a significant area of research. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

Caption: Inhibition of bacterial DNA gyrase as a potential antimicrobial mechanism.

Conclusion

This compound is a compound of significant interest within the broader class of 1,3,4-thiadiazole derivatives. While comprehensive experimental data for this specific molecule is still emerging, the information available for its analogs suggests a promising profile for further investigation in drug discovery programs. Its predicted physicochemical properties indicate that it is likely to be a stable, crystalline solid with good solubility in common organic solvents. The well-established synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles provide a solid foundation for its preparation and the generation of further derivatives for structure-activity relationship (SAR) studies. The potential for this compound to exhibit anticancer and antimicrobial activities through mechanisms such as ERK pathway and DNA gyrase inhibition, respectively, warrants dedicated biological evaluation. This technical guide serves as a starting point for researchers and scientists to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]

The Pharmacological Potential of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the derivatives of 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine, a promising class of compounds with potential therapeutic applications. While direct research on this specific parent compound is limited, extensive data on structurally similar 5-phenyl and 5-phenethyl analogs provide a strong foundation for understanding their potential biological activities, particularly in the realms of antimicrobial and anticancer research. This document synthesizes the available data on these closely related derivatives to offer insights into their pharmacological profiles, experimental evaluation, and potential mechanisms of action.

Antimicrobial Activity

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against several microbial strains. The data is presented as the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Substituent on Phenyl Ring | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4a | 4-Fluoro | S. aureus | - | 20-28 | [1] |

| B. subtilis | - | 20-28 | [1] | ||

| 4b | 4-Chloro | S. aureus | - | 20-28 | [1] |

| B. subtilis | - | 20-28 | [1] | ||

| 4c | 4-Bromo | S. aureus | Significant Activity | - | [2] |

| 4f | 4-Nitro | A. niger | Significant Activity | - | [2] |

| 4g | 3-Nitro | C. albicans | Significant Activity | - | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the agar diffusion method.

Antimicrobial Susceptibility Testing Workflow

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Data Collection: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The MIC is determined by serial dilution methods.

Anticancer Activity

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as cytotoxic agents against various cancer cell lines. The in vitro anticancer activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against different human cancer cell lines.

| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 20b | Thiophen-2-yl (at position 5) | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | [3][4] |

| A-549 (Lung Cancer) | 8.03 ± 0.5 | [3][4] | ||

| Cisplatin (Ref.) | - | HepG-2 | - | [3][4] |

| - | A-549 | - | [3][4] | |

| - | N-benzyl-5-(4-fluorophenyl) | MDA-MB-231 (Breast Cancer) | Higher than Cisplatin | [5] |

| - | N-benzyl-5-(4-nitrophenyl) | MDA-MB-231 (Breast Cancer) | Higher than Cisplatin | [5] |

| - | 5-phenyl-N-(4-tolyl) | MDA-MB-231 (Breast Cancer) | Higher than Cisplatin | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

MTT Assay Workflow for Cytotoxicity

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well microplates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, research on the broader class of 1,3,4-thiadiazoles suggests several potential mechanisms of action for their anticancer effects. One of the prominent proposed mechanisms involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR).

Proposed Anticancer Mechanism of Action

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, 1,3,4-thiadiazole derivatives can disrupt DNA synthesis and repair, leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death). Molecular docking studies on related compounds have supported the potential for these molecules to bind to the active site of DHFR.[3][4]

Conclusion

The derivatives of this compound represent a promising area for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, this class of molecules holds significant potential as both antimicrobial and anticancer agents. The provided experimental protocols and the proposed mechanism of action offer a solid framework for future research and development in this area. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore their therapeutic potential and to establish a comprehensive structure-activity relationship.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Diverse Mechanisms of 1,3,4-Thiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which 1,3,4-thiadiazole derivatives exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key signaling pathways to aid in the ongoing research and development of novel therapeutics based on this privileged heterocyclic ring.

Anticancer Mechanisms of Action

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, operating through a variety of mechanisms to inhibit tumor growth and induce cancer cell death. These mechanisms primarily involve the inhibition of key enzymes in signaling pathways, induction of apoptosis, and cell cycle arrest.

Enzyme Inhibition

A significant facet of the anticancer activity of 1,3,4-thiadiazole compounds lies in their ability to inhibit enzymes that are crucial for cancer cell proliferation and survival.

Many 1,3,4-thiadiazole derivatives function as potent inhibitors of various kinases, which are pivotal in cancer-related signaling pathways.

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit PI3Kα, a key isoform in this pathway.[1][2] Molecular docking studies suggest that these compounds can bind to the active site of PI3Kα.[1] Inhibition of this pathway leads to the downregulation of downstream effectors like Akt and mTOR, ultimately resulting in the induction of autophagy and suppression of cancer cell growth.[1]

-

Abl Tyrosine Kinase Inhibition: The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). Specific 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Abl protein kinase.[3][4] For instance, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated selective activity against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM.[3][5]

DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Some 1,3,4-thiadiazole-containing compounds have been investigated as DHFR inhibitors.[6] For example, a 2-(1,3,4-thiadiazolyl)thio-6-substituted-quinazolin-4-one derivative has been identified as a potent DHFR inhibitor.[6]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, 1,3,4-thiadiazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

-

Apoptosis Induction: Several studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer.[7][8] The mechanism often involves the activation of caspases, such as Caspase 3 and Caspase 8, and the modulation of Bcl-2 family proteins.[9]

-

Cell Cycle Arrest: Treatment with certain 1,3,4-thiadiazole derivatives has been observed to cause cell cycle arrest at different phases, such as the G2/M phase, thereby preventing cancer cells from dividing.[7][10]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2g | LoVo (Colon) | 2.44 | [7][11] |

| MCF-7 (Breast) | 23.29 | [7][11] | |

| Compound 8a | A549 (Lung) | 1.62 | [2] |

| Compound 2 | K562 (Leukemia) | 7.4 (Abl Kinase) | [3][5] |

| HeLa (Cervical) | 12.4 | [3] | |

| ST10 | MCF-7 (Breast) | 49.6 | [8][9] |

| MDA-MB-231 (Breast) | 53.4 | [9] | |

| Compound 40 | MCF-7 (Breast) | 120 | [5] |

| Compound 41 | MDA-MB-231 (Breast) | 70 | [5] |

| Compound 7 | HCV29T (Bladder) | 3.7 µg/mL | [12] |

| Compound 26 | HCV29T (Bladder) | 1.1 µg/mL | [12] |

| Compound 22 | T47D (Breast) | 0.042 | [12] |

| Compound 8e | Panc-1 (Pancreatic) | 12.79 | [12] |

| Compound 8l | Panc-1 (Pancreatic) | 12.22 | [12] |

Antimicrobial Mechanisms of Action

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13] The primary mechanism involves the disruption of essential cellular processes in microorganisms.

Inhibition of Microbial Growth

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with microbial enzyme function and disrupt key biochemical pathways.[13] The exact molecular targets can vary depending on the specific derivative and the microbial species.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,3,4-thiadiazole compounds against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 9b | Aspergillus fumigatus | 0.9 | [14] |

| Geotrichum candidum | 0.08 | [14] | |

| Staphylococcus aureus | 1.95 | [14] | |

| Compound 4c | Bacillus subtilis | 0.12 | [14] |

| Compound 9a | Bacillus subtilis | 0.12 | [14] |

| Compound 8b | Penicillium italicum | 7.81 | [14] |

| Compound 14a | Bacillus polymyxa | 2.5 | [15] |

| Compound 37 | Bacillus subtilis | 1000 | [15] |

| Compound 38 | Escherichia coli | 1000 | [15] |

Anti-inflammatory Mechanisms of Action

Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of protein denaturation.

Inhibition of Protein Denaturation

Inflammation can be triggered by the denaturation of tissue proteins. Compounds that can prevent this denaturation can be valuable in treating inflammatory conditions. Several 1,3,4-thiadiazole derivatives have been shown to inhibit the denaturation of proteins like bovine serum albumin and egg albumin in a dose-dependent manner.[16][17]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of a 1,3,4-thiadiazole derivative, expressed as the concentration required for 50% inhibition (IC50) of protein denaturation.

| Compound ID | Assay | IC50 | Reference |

| Compound 4d | Albumin Denaturation | 63.87% inhibition at 500µg/mL | [16] |

| Ethanolic bark extract of Perseaamericana | Protein Denaturation | 20 µg/mg | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-thiadiazole compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the 1,3,4-thiadiazole compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Antimicrobial Activity Assay

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the 1,3,4-thiadiazole compound dissolved in a suitable solvent (e.g., DMSO) into the wells. Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the protein solution (e.g., 1% BSA in PBS) and different concentrations of the 1,3,4-thiadiazole compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at a specific temperature (e.g., 57°C) for a set time.

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety [mdpi.com]

- 4. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jetir.org [jetir.org]

- 17. rjptonline.org [rjptonline.org]

The Ascendancy of a Versatile Scaffold: An In-depth Technical Guide to 5-Substituted-1,3,4-Thiadiazol-2-amines

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted-1,3,4-thiadiazol-2-amine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its remarkable versatility and broad spectrum of biological activities have captivated the attention of researchers for over a century, leading to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of this remarkable heterocyclic system, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

A Journey Through Time: The Discovery and Historical Development

The story of 5-substituted-1,3,4-thiadiazol-2-amines is intrinsically linked to the broader history of heterocyclic chemistry. The 1,3,4-thiadiazole ring system was first described in 1882 by Fischer , with its fundamental structure being further elucidated by Freund and Kuh in 1890.[1] Early research into this scaffold was significantly advanced by the work of Busch and his collaborators .[2] The advent of sulfur-containing drugs in the early 20th century spurred further interest in the therapeutic potential of thiadiazole derivatives.[2]

Historically, these compounds were initially investigated for their utility as antibacterial agents, often in the context of sulfonamide drugs.[3] Over the decades, the focus of research has expanded dramatically, revealing a wealth of pharmacological properties. The ability to readily introduce a wide variety of substituents at the 5-position of the thiadiazole ring has allowed for extensive structure-activity relationship (SAR) studies, leading to the optimization of compounds for specific biological targets. This has resulted in the identification of 5-substituted-1,3,4-thiadiazol-2-amines with potent activities against cancer, microbial infections, and as inhibitors of crucial enzymes like carbonic anhydrase.

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of thiosemicarbazide derivatives. This versatile and widely adopted method allows for the introduction of diverse substituents at the 5-position.

General Experimental Protocol for the Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines

This protocol outlines a common and effective method for the synthesis of the title compounds.

Step 1: Synthesis of Thiosemicarbazone Intermediate

-

Dissolve the desired aromatic or aliphatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add a solution of thiosemicarbazide (1 equivalent) in the same solvent.

-

A catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated thiosemicarbazone is collected by filtration, washed with cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Step 2: Oxidative Cyclization to the 1,3,4-Thiadiazole Ring

-

The synthesized thiosemicarbazone (1 equivalent) is suspended in a suitable solvent.

-

An oxidizing agent, such as ferric chloride (FeCl₃) or an acid catalyst like concentrated sulfuric acid, is added portion-wise with stirring.[4]

-

The reaction mixture is then heated, often to reflux, for several hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The pH is adjusted to be neutral or slightly basic using a suitable base (e.g., ammonia solution) to precipitate the product.

-

The solid 5-substituted-1,3,4-thiadiazol-2-amine is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

dot

Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.

A Spectrum of Biological Activity: Quantitative Data

The therapeutic potential of 5-substituted-1,3,4-thiadiazol-2-amines is underscored by a wealth of quantitative data from numerous in vitro and in vivo studies. The following tables summarize key findings across major areas of investigation.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Chlorophenyl | MCF-7 (Breast) | 2.34 - 91.00 (µg/mL) | [5] |

| 2 | 4-Chlorophenyl | HepG2 (Liver) | 3.13 - 44.87 (µg/mL) | [5] |

| 3 | 2-(Benzoylsulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [3] |

| 4 | 2-(Benzoylsulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [3] |

| 5 | 2,4-Dichlorophenyl | MDA-MB-231 (Breast) | 70 - 170 | [6] |

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.

| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 6 | 4-Fluorophenyl | S. aureus | 20-28 | [7] |

| 7 | 4-Chlorophenyl | B. subtilis | 20-28 | [7] |

| 8 | Thiophene | E. coli | - | [8] |

| 9 | Adamantyl | C. albicans | - | [7] |

| 10 | 4-Nitrophenyl | S. aureus | 128 | [8] |

Carbonic Anhydrase Inhibition

Certain 5-substituted-1,3,4-thiadiazol-2-amines, particularly those bearing a sulfonamide group, are potent inhibitors of carbonic anhydrase isoenzymes.

| Compound ID | 5-Substituent | Isoenzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 11 | Acridine sulfonamide derivative | hCA II | 7.9 | - | [9] |

| 12 | Acetazolamide precursor | hCA II | - | - | [10] |

| 13 | Bile acid derivative | hCA II | - | 66 - 190 | [11] |

| 14 | Sulfonyl semicarbazide derivative | hCA II | - | 16.7 | [12] |

| 15 | Amide derivative | Bovine CA | - | 179 - 978 | [4] |

Elucidating the Mechanisms of Action: Signaling Pathways

The diverse biological activities of 5-substituted-1,3,4-thiadiazol-2-amines stem from their ability to interact with and modulate various cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer effects of these compounds are often multifactorial, involving the inhibition of key enzymes and the induction of apoptosis.

-

Topoisomerase II Inhibition: Some derivatives act as topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex and leading to DNA damage and cell death.[6]

-

Kinase Inhibition: Several compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Induction of Apoptosis: Many 5-substituted-1,3,4-thiadiazol-2-amines trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[13] This is often characterized by an increased Bax/Bcl-2 ratio and activation of caspases.

dot

Caption: Key anticancer mechanisms of 5-substituted-1,3,4-thiadiazol-2-amines.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) by sulfonamide-bearing 1,3,4-thiadiazoles is a well-established mechanism. These compounds act as potent, often isoform-selective, inhibitors of this zinc-containing metalloenzyme.

The sulfonamide moiety (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the hydration of carbon dioxide to bicarbonate, thereby inhibiting the enzyme's function.

dot

Caption: Mechanism of carbonic anhydrase inhibition by thiadiazole sulfonamides.

Conclusion and Future Perspectives

The 5-substituted-1,3,4-thiadiazol-2-amine scaffold has proven to be an exceptionally fruitful area of research in medicinal chemistry. Its rich history, versatile synthesis, and broad range of biological activities continue to inspire the development of novel therapeutic agents. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical development. The continued exploration of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. growingscience.com [growingscience.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. soeagra.com [soeagra.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. The guide covers predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow.

Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~7.20 | s | 2H | Amine protons (NH₂) |

| ~4.40 | q | 1H | Methine proton (CH) |

| ~1.70 | d | 3H | Methyl protons (CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (Thiadiazole ring) |

| ~155 | C5 (Thiadiazole ring) |

| ~142 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~40 | Methine carbon (CH) |

| ~22 | Methyl carbon (CH₃) |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2970 | Medium | Aliphatic C-H stretching |

| ~1620 | Strong | C=N stretching (thiadiazole ring) |

| ~1500 | Medium | Aromatic C=C stretching |

| ~1450 | Medium | C-H bending |

| ~690, ~750 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Predicted Ion |

| 206.0747 | [M+H]⁺ |

| 228.0566 | [M+Na]⁺ |

| 105.0708 | [C₈H₉]⁺ (Phenylethyl fragment) |

| 102.0222 | [C₂H₄N₃S]⁺ (Thiadiazole amine fragment) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C spectrum. For improved signal-to-noise, a larger number of scans may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR instrument.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

If necessary, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical relationships in the spectral analysis of this compound.

References

Potential Therapeutic Targets of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of the specific compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is limited in the currently available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on structure-activity relationships and experimental findings for structurally related 5-substituted-1,3,4-thiadiazol-2-amine derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for further investigation.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Derivatives of 2-amino-1,3,4-thiadiazole have been extensively investigated and have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The subject of this guide, this compound, belongs to this versatile class of compounds. Its chemical structure, featuring a 1-phenylethyl substituent at the 5-position, suggests potential interactions with biological targets that recognize aryl and alkyl moieties, making it a candidate for further therapeutic development. This document will explore the prospective therapeutic applications of this compound by examining the established biological activities of its close analogs.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive research on 5-substituted-1,3,4-thiadiazol-2-amines, the primary potential therapeutic applications for this compound are in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 5-aryl and 5-alkyl-1,3,4-thiadiazol-2-amine derivatives against a variety of human cancer cell lines. The presence of an aromatic ring, such as the phenyl group in the 1-phenylethyl substituent, is often associated with enhanced anticancer activity.[1]

Potential Molecular Targets:

While the precise mechanisms of action are often compound-specific, several key cellular pathways and enzymes have been identified as targets for this class of compounds:

-

Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain derivatives have demonstrated inhibitory activity against Abl kinase, a key target in chronic myelogenous leukemia.[1]

-

Tubulin Polymerization Inhibition: Some heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The structural features of this compound may allow it to bind to tubulin.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death. This mechanism is a possibility for the subject compound.

-

Induction of Apoptosis: Many anticancer agents, including various thiadiazole derivatives, induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore for the development of antimicrobial agents.[2] Derivatives have shown activity against a broad spectrum of bacteria and fungi.

Potential Mechanisms of Action:

The antimicrobial action of thiadiazole derivatives is thought to involve multiple mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Disruption of the bacterial cell wall integrity is a common mechanism for antibacterial agents.

-

Interference with Nucleic Acid Synthesis: Some compounds may inhibit enzymes essential for DNA or RNA synthesis in microbes.

-

Disruption of Metabolic Pathways: Inhibition of key metabolic enzymes can lead to the depletion of essential molecules and microbial cell death.

Quantitative Data for Structurally Related Compounds

The following tables summarize the reported biological activities of 5-substituted-1,3,4-thiadiazol-2-amine derivatives that are structurally analogous to this compound. This data provides a basis for predicting the potential efficacy of the target compound.

Table 1: Anticancer Activity of 5-Aryl/Alkyl-1,3,4-thiadiazole-2-amine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin Cancer) | IC50 | 4.27 µg/mL | [3] |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue with 4-methyl substituent | A549 (Lung Cancer) | IC50 | 9.40 µg/mL | [4] |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue with 4-hydroxy substituent | HCT15 (Colon Cancer) | IC50 | 8.25 µg/mL | [4] |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue with 3-methoxy-4-hydroxy substituent | SK-OV-3 (Ovarian Cancer) | IC50 | 7.35 µg/mL | [4] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with benzyl piperidine | MCF-7 (Breast Cancer) | IC50 | 2.32 µg/mL | [5] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with o-ethoxyphenyl piperazine | HepG2 (Liver Cancer) | IC50 | 3.13 µg/mL | [5] |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast Cancer) | - | Higher inhibitory activity than cisplatin | [1] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 (Liver Cancer) | IC50 | 4.37 µM | [6] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 (Lung Cancer) | IC50 | 8.03 µM | [6] |

Table 2: Antimicrobial Activity of 5-Aryl/Alkyl-1,3,4-thiadiazole-2-amine Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | MIC | 20-28 µg/mL | [2] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | MIC | 20-28 µg/mL | [2] |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5d | Candida albicans | MIC | 0.048-3.12 µg/mL | [7] |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5a | Cryptococcus neoformans | MIC | < 0.048 µg/mL | [7] |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous compounds.

General Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amines

A common and efficient method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[8][9]

Materials:

-

2-Phenylpropanoic acid (or its corresponding acyl chloride)

-

Thiosemicarbazide

-

Concentrated sulfuric acid (or phosphorus oxychloride)

-

Appropriate solvents (e.g., methanol, ethanol, or glacial acetic acid)

-

Neutralizing agent (e.g., ammonia solution or sodium bicarbonate)

Procedure:

-

A mixture of 2-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared in a suitable solvent.

-

The dehydrating agent (e.g., concentrated sulfuric acid) is added slowly to the mixture under cooling.

-

The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Visualizations

The following diagrams illustrate potential logical relationships and experimental workflows relevant to the investigation of this compound.

References

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Screening of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide outlines a comprehensive in vitro screening protocol for the novel compound 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine. The methodologies detailed herein are based on established and widely utilized assays for analogous 1,3,4-thiadiazole derivatives, providing a robust framework for the preliminary assessment of this compound's therapeutic potential. This document serves as a practical guide for researchers, offering detailed experimental protocols, data presentation templates, and visual workflows to facilitate a thorough investigation of this promising molecule.

Introduction

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][13] The mesoionic character of this ring system allows for effective membrane permeability and interaction with various biological targets.[4] This has led to the development of numerous 1,3,4-thiadiazole derivatives with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][6][7][9][11] The title compound, this compound, is a novel derivative that warrants a systematic evaluation of its bioactivity. This guide presents a proposed in vitro screening cascade to elucidate its potential as a therapeutic agent.

Proposed In Vitro Screening Cascade

The following workflow outlines a logical progression for the in vitro evaluation of this compound, starting with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays.

Caption: In Vitro Screening Workflow for this compound.

Anticancer Activity Screening

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[1][3] Therefore, the primary assessment of this compound should focus on its anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Control wells receive DMSO at the same concentration as the treated wells.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Hypothetical Data Presentation: Anticancer Activity

| Cell Line | Tissue of Origin | IC50 (µM) for this compound | IC50 (µM) for Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 | 1.2 ± 0.3 |

| HepG2 | Hepatocellular Carcinoma | 32.8 ± 3.5 | 1.8 ± 0.4 |

| A549 | Lung Carcinoma | 41.2 ± 4.0 | 2.5 ± 0.6 |

| VERO | Normal Kidney Epithelial | > 100 | 5.7 ± 0.9 |

Proposed Signaling Pathway: Induction of Apoptosis

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[2] A plausible mechanism involves the modulation of the Bax/Bcl-2 ratio and the activation of caspases.

Caption: Proposed Apoptotic Pathway Modulated by the Test Compound.

Antimicrobial Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[6][8][11][14][15] Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.

Experimental Protocol: Disc Diffusion and MIC Determination

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Disc Diffusion Assay (Primary Screen):

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly inoculated with the microbial suspension.

-

Sterile paper discs (6 mm) are impregnated with a standard concentration (e.g., 30 µg) of the test compound and placed on the agar surface.

-

Plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

-

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Secondary Screen):

-

Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth or RPMI-1640 medium.

-

Each well is inoculated with the microbial suspension.

-

Plates are incubated under the appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Hypothetical Data Presentation: Antimicrobial Activity

| Microbial Strain | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 18 | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 20 | 8 |

| Escherichia coli | Gram-negative Bacteria | 12 | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 10 | >128 |

| Candida albicans | Fungus | 15 | 32 |

| Aspergillus niger | Fungus | 11 | 128 |

Enzyme Inhibition Screening

Derivatives of 1,3,4-thiadiazole have been reported as inhibitors of various enzymes, such as α-glucosidase and kinases.[7][10] An initial screen against a relevant enzyme class can provide valuable insights into the mechanism of action.

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in phosphate buffer (pH 6.8).

-

Assay Procedure:

-

In a 96-well plate, 50 µL of the test compound at various concentrations is mixed with 50 µL of the α-glucosidase solution.

-

The mixture is pre-incubated at 37°C for 15 minutes.

-

The reaction is initiated by adding 50 µL of the pNPG substrate.

-

The plate is incubated at 37°C for 30 minutes.

-

The reaction is stopped by adding 100 µL of 0.2 M sodium carbonate.

-

-

Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Hypothetical Data Presentation: Enzyme Inhibition

| Enzyme | IC50 (µM) for this compound | IC50 (µM) for Acarbose (Control) |

| α-Glucosidase | 45.7 ± 5.2 | 11.5 ± 0.3[7] |

Conclusion

This technical guide provides a comprehensive framework for the in vitro screening of this compound. Based on the extensive literature on the 1,3,4-thiadiazole scaffold, this compound holds significant promise as a potential anticancer and antimicrobial agent. The detailed protocols and data presentation formats herein are intended to guide researchers in conducting a thorough and systematic evaluation of its biological activities. The proposed workflow, from primary screening to mechanism of action studies, will enable a robust assessment of its therapeutic potential and provide a solid foundation for further preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. bepls.com [bepls.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. chemmethod.com [chemmethod.com]

- 14. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with various biological targets.[1][2] This technical guide focuses on the structure-activity relationship (SAR) of analogs based on the 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine core, providing a comprehensive overview of their biological evaluation, experimental protocols, and potential mechanisms of action.

Quantitative Data Summary

While a dedicated, comprehensive SAR study on a systematic series of this compound analogs is not extensively documented in publicly available literature, we can compile and analyze data from various studies on structurally related 2-amino-1,3,4-thiadiazole derivatives to infer potential SAR trends. The following table summarizes the biological activities of various analogs, highlighting the impact of substitutions on the 5-position of the thiadiazole ring and the 2-amino group.

| Compound ID | Structure | Biological Activity | Assay/Cell Line | IC50/MIC (µM) | Reference |

| 1 | 5-(4-chlorophenyl)-N-(substituted)-1,3,4-thiadiazol-2-amine derivatives | Anticancer | MCF-7, HepG2 | 4e: 1.87 (HepG2), 2.08 (MCF-7); 4i: 2.51 (HepG2), 3.11 (MCF-7) | [3] |

| 2 | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Antiproliferative | A549 (lung carcinoma) | Not specified | [4] |

| 3 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase inhibitor | K562 (chronic myelogenous leukemia) | 7.4 | [5] |

| 4 | 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivatives | Glutaminyl Cyclase Inhibitor | - | 11c: 0.038 (QC), 0.029 (isoQC) | [2] |

| 5 | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Antibacterial | S. aureus, B. subtilis | 20-28 µg/mL | [6] |

| 6 | N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-... derivatives | Antitubercular | M. tuberculosis H37Rv | Not specified | [6] |

Key Structure-Activity Relationship Insights:

-

Substitution at the 5-position of the Thiadiazole Ring: The nature of the substituent at this position is crucial for activity. Aromatic or heteroaromatic rings are common and appear to contribute significantly to the biological effects. For instance, the presence of a substituted phenyl ring often imparts potent anticancer or antimicrobial activity.[6][7] The specific substitutions on this aromatic ring, such as halogens or electron-withdrawing groups, can further modulate the activity.[8]

-

Substitution on the 2-Amino Group: Derivatization of the 2-amino group is a common strategy to enhance potency and selectivity. The introduction of substituted phenylamino groups or linkage to other heterocyclic moieties, such as thiazole or benzothiazole, has been shown to yield compounds with significant kinase inhibitory or anticancer properties.[4][5]

-

The Phenylethyl Moiety: While data on systematic variations of the 1-phenylethyl group itself is scarce, its presence in antitubercular agents suggests it is a favorable scaffold for interaction with specific biological targets.[6] The stereochemistry of the chiral center in the 1-phenylethyl group could also play a critical role in target binding, an aspect that warrants further investigation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of these analogs. Below are representative protocols for key experiments cited in the literature for 1,3,4-thiadiazole derivatives.

Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Workflow for MTT Assay

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, a member of the versatile 2-amino-1,3,4-thiadiazole class of compounds. This family of heterocyclic molecules is of significant interest in medicinal chemistry due to its wide range of biological activities. The following protocol is based on established synthetic strategies for analogous compounds.

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel analogs is a key step in developing new therapeutic agents. The protocol outlined below describes a common and effective method for the preparation of 5-substituted-2-amino-1,3,4-thiadiazoles through the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.

Overall Synthetic Scheme

The synthesis of this compound is a two-step process. The first step involves the formation of an N-acylthiosemicarbazide intermediate from 2-phenylpropanoic acid and thiosemicarbazide. The second step is the intramolecular cyclization of this intermediate to form the desired 1,3,4-thiadiazole ring, typically facilitated by a strong acid like sulfuric acid.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

2-Phenylpropanoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ice

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step 1: Synthesis of 1-(2-Phenylpropanoyl)thiosemicarbazide

-

In a 250 mL round-bottom flask, dissolve 2-phenylpropanoic acid (0.01 mol) in 50 mL of methanol.

-

Add thiosemicarbazide (0.015 mol) to the solution.

-